molecular formula C13H22N4O2 B5728330 N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine

N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine

Cat. No. B5728330
M. Wt: 266.34 g/mol
InChI Key: UHTQJHNBSNZXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine, also known as CDATA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDATA is a triazine-based compound that is synthesized using a specific method, and its unique structure has led to its use in several studies.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine is not fully understood. However, it is believed that N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine acts as a nucleophilic catalyst, facilitating the formation of peptide bonds during peptide synthesis. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has also been shown to have antibacterial properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has low toxicity and is well-tolerated in animals. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has been shown to be rapidly metabolized and eliminated from the body, indicating its potential for use in medical applications. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The use of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine as a coupling reagent in peptide synthesis has several advantages over other coupling reagents. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has been shown to be effective at low concentrations, leading to reduced waste and cost. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine also leads to improved yields and purity of the final product. However, N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has some limitations, including its limited solubility in some solvents and its sensitivity to moisture and air.

Future Directions

There are several future directions for the use of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine in scientific research. One potential application is the use of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine in the synthesis of cyclic peptides, which could have significant implications in drug discovery. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine could also be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine and its potential medical applications.
In conclusion, N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine is a triazine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine is synthesized using a specific method and has been used as a coupling reagent in peptide synthesis, among other applications. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has low toxicity and has been shown to have antioxidant and antibacterial properties. While N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has some limitations, its unique structure and potential applications make it an interesting area of study for future research.

Synthesis Methods

The synthesis of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with cyclohexylamine, which yields N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine. This method has been optimized to produce high yields of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine and has been used in several studies.

Scientific Research Applications

The unique structure of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has led to its use in various scientific research applications. One of the most significant applications of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine is its use as a coupling reagent in peptide synthesis. N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine has been shown to be an effective coupling reagent for the synthesis of peptides, leading to improved yields and purity of the final product.

properties

IUPAC Name

N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-3-18-12-15-11(16-13(17-12)19-4-2)14-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTQJHNBSNZXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC2CCCCC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5172818

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